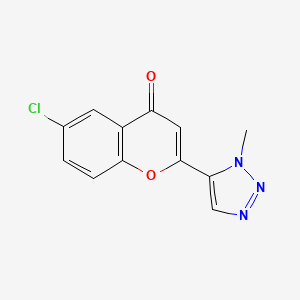

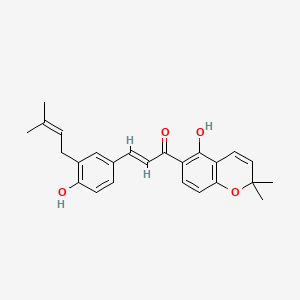

Paratocarpin B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de Paratocarpin B implica el uso de calconas, que son flavonoides de cadena abierta. La ruta sintética generalmente incluye la condensación de aldehídos y cetonas apropiados en condiciones básicas para formar el intermedio de calcona . Este intermedio puede entonces someterse a reacciones adicionales para formar this compound.

Métodos de Producción Industrial

Los métodos de producción industrial para this compound no están bien documentados en la literatura. El enfoque general probablemente implicaría la síntesis a gran escala utilizando los mismos principios básicos que la síntesis de laboratorio, con optimización para el rendimiento y la pureza.

Análisis De Reacciones Químicas

Tipos de Reacciones

Paratocarpin B puede sufrir varias reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar quinonas y otros derivados oxidados.

Reducción: Las reacciones de reducción pueden convertirlo en dihidrocalconas.

Sustitución: Puede sufrir reacciones de sustitución, particularmente en los grupos hidroxilo fenólicos.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: El borohidruro de sodio y el hidruro de aluminio y litio son agentes reductores típicos.

Sustitución: Se pueden utilizar reactivos como haluros de alquilo y cloruros de acilo para reacciones de sustitución.

Productos Principales

Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de this compound, que pueden tener diferentes actividades biológicas.

Aplicaciones Científicas De Investigación

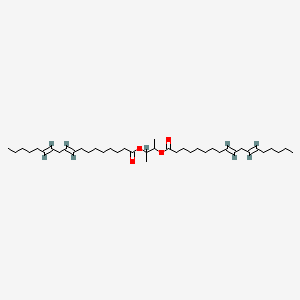

Química: Se utiliza como compuesto modelo para estudiar la reactividad de los ésteres lipídicos de neolignano.

Biología: Sus propiedades antioxidantes lo convierten en un tema de interés en estudios relacionados con el estrés oxidativo y la protección celular.

Industria: Sus propiedades antioxidantes podrían utilizarse en el desarrollo de conservantes naturales y suplementos para la salud.

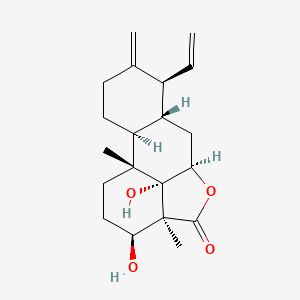

Mecanismo De Acción

El mecanismo por el cual Paratocarpin B ejerce sus efectos implica sus propiedades antioxidantes. Puede eliminar radicales libres y especies reactivas de oxígeno, protegiendo así las células del daño oxidativo . Los objetivos moleculares y las vías implicadas incluyen la modulación de enzimas antioxidantes y la inhibición de las vías de señalización inducidas por el estrés oxidativo.

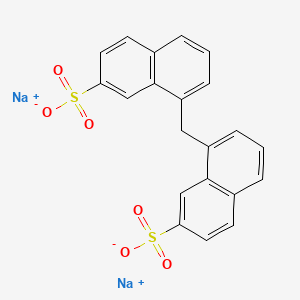

Comparación Con Compuestos Similares

Compuestos Similares

- Hispaglabridin B

- Isoliquiritigenin

- Paratocarpin A

- Glyinflanin G

Singularidad

Paratocarpin B es único debido a su estructura específica y sus potentes propiedades antioxidantes. En comparación con otros compuestos similares, ha demostrado una mayor eficacia en la eliminación de radicales libres y la protección de las células del daño oxidativo .

Propiedades

Número CAS |

161099-57-6 |

|---|---|

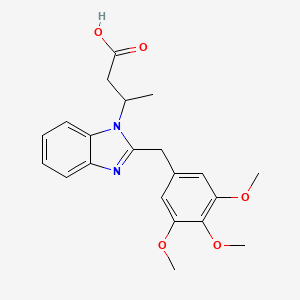

Fórmula molecular |

C25H26O4 |

Peso molecular |

390.5 g/mol |

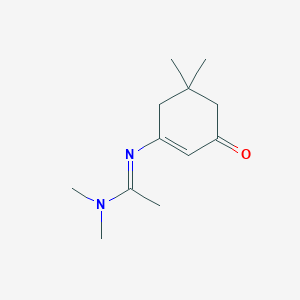

Nombre IUPAC |

(E)-1-(5-hydroxy-2,2-dimethylchromen-6-yl)-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-en-1-one |

InChI |

InChI=1S/C25H26O4/c1-16(2)5-8-18-15-17(6-10-21(18)26)7-11-22(27)19-9-12-23-20(24(19)28)13-14-25(3,4)29-23/h5-7,9-15,26,28H,8H2,1-4H3/b11-7+ |

Clave InChI |

WRNYEZGVIHDIGH-YRNVUSSQSA-N |

SMILES isomérico |

CC(=CCC1=C(C=CC(=C1)/C=C/C(=O)C2=C(C3=C(C=C2)OC(C=C3)(C)C)O)O)C |

SMILES canónico |

CC(=CCC1=C(C=CC(=C1)C=CC(=O)C2=C(C3=C(C=C2)OC(C=C3)(C)C)O)O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-decan-4-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12742896.png)

![4-[(5S,5aS,8aR,9R)-5-(4-fluoroanilino)-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[6,5-f][1,3]benzodioxol-9-yl]-2,6-dimethoxyphenol](/img/structure/B12742901.png)